molecular formula C12H16ClNO B2440622 2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone CAS No. 2411180-70-4

2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone

Cat. No.: B2440622
CAS No.: 2411180-70-4
M. Wt: 225.72
InChI Key: FPNUYTCBXSWQQU-MIZYBKAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone is a synthetic organic compound belonging to the class of heterocyclic compounds. This chemical structure consists of a chloro-substituted ethanone moiety attached to a complex azatricyclodecane ring system, exhibiting significant stereoisomerism.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Route: : The synthesis of this compound typically starts with the cyclization of 1-chloro-3-bromopropane with 2-methylpyrrolidine, followed by oxidation and introduction of a chloro group through chlorination reactions.

  • Reaction Conditions: : The reaction conditions often include:

    • Cyclization: : Using sodium hydride (NaH) as a base under inert atmospheric conditions.

    • Oxidation: : Employing common oxidants like potassium permanganate (KMnO4) in aqueous or organic solvents.

    • Chlorination: : Utilizing thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in organic solvents like dichloromethane.

Industrial Production Methods

Industrial production scales up these laboratory methods, involving:

  • Automated reactors for precise control over temperature and pressure.

  • Catalysts to enhance reaction efficiency and yield.

  • Continuous flow systems to manage large-scale production seamlessly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative cleavage using reagents like ozone (O3) and periodic acid (HIO4).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Nucleophilic substitution reactions using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, ozone.

  • Reducing Agents: : Palladium on carbon, lithium aluminium hydride (LiAlH4).

  • Solvents: : Dichloromethane, methanol.

Major Products Formed

  • From Oxidation: : Corresponding carboxylic acids or ketones.

  • From Reduction: : Saturated derivatives and secondary amines.

  • From Substitution: : Methyl ethers and related derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Intermediate for synthesizing complex organic molecules.

  • Catalysis: : Acts as a catalyst in certain organic reactions.

Biology

  • Drug Discovery: : Investigated for potential pharmacological properties.

Medicine

  • Therapeutics: : Explored as a lead compound for developing new drugs targeting neurological pathways.

Industry

  • Material Science: : Used in developing advanced polymers and materials with specific properties.

Mechanism of Action

The compound interacts with cellular receptors, altering signal transduction pathways. Its chloro and azatricyclodecane structure enables it to bind to specific enzymes and ion channels, modulating their activities. The detailed molecular targets and pathways include:

  • Enzymatic Inhibition: : Inhibits key enzymes involved in metabolic pathways.

  • Ion Channel Modulation: : Alters ion transport across cell membranes, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone.

  • 2-Bromo-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone.

Uniqueness

The unique combination of its chloro and azatricyclodecane moieties and specific stereochemistry sets it apart from similar compounds, conferring distinct chemical reactivity and biological activity profiles.

Conclusion

2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone is a versatile compound with significant potential in synthetic organic chemistry, drug discovery, and industrial applications. Its distinctive structure and reactivity profile make it a valuable subject for further scientific research and development.

Properties

IUPAC Name

2-chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12-7-14(11(15)5-13)6-10(12)8-2-3-9(12)4-8/h2-3,8-10H,4-7H2,1H3/t8-,9+,10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNUYTCBXSWQQU-MIZYBKAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1C3CC2C=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CN(C[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.